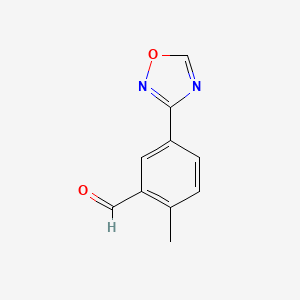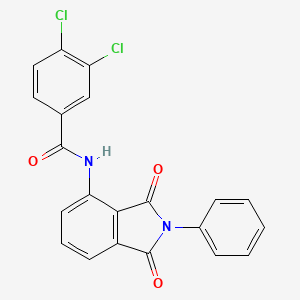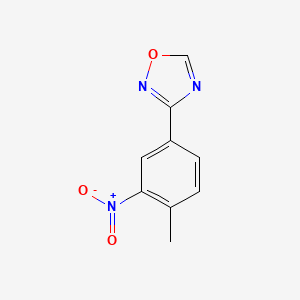
N-benzylhydrazine-1,2-dicarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzylhydrazine-1,2-dicarbothioamide is an organic compound with the molecular formula C₉H₁₂N₄S₂ It is a derivative of hydrazine and contains both hydrazine and thioamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylhydrazine-1,2-dicarbothioamide typically involves the reaction of benzylhydrazine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which then undergoes further reaction to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzylhydrazine-1,2-dicarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.
Reduction: Reduction reactions can convert the thioamide groups to amines or other reduced forms.
Substitution: The hydrazine and thioamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the hydrazine or thioamide moieties.
Applications De Recherche Scientifique
N-benzylhydrazine-1,2-dicarbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly those containing nitrogen and sulfur atoms.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress or require modulation of specific biochemical pathways.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of N-benzylhydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. This can lead to the inhibition of enzymes or the modulation of signaling pathways. Additionally, its ability to undergo redox reactions may contribute to its biological effects by influencing oxidative stress and cellular redox balance.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazinecarbothioamide: A related compound with similar functional groups but lacking the benzyl substituent.
Thiosemicarbazide: Another related compound with a similar structure but different substituents on the hydrazine and thioamide groups.
1,3,4-Thiadiazole Derivatives: Compounds containing a thiadiazole ring, which can be synthesized from hydrazinecarbothioamides and have similar chemical properties.
Uniqueness
N-benzylhydrazine-1,2-dicarbothioamide is unique due to the presence of both benzyl and thioamide groups, which confer distinct chemical reactivity and potential biological activity
Propriétés
Formule moléculaire |
C9H12N4S2 |
|---|---|
Poids moléculaire |
240.4 g/mol |
Nom IUPAC |
1-benzyl-3-(carbamothioylamino)thiourea |
InChI |
InChI=1S/C9H12N4S2/c10-8(14)12-13-9(15)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,12,14)(H2,11,13,15) |
Clé InChI |
YJUCEFSSIIAPSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=S)NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole](/img/structure/B12452888.png)
![5-[[4-(dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid](/img/structure/B12452893.png)








![2-Propenamide, N-[[(3-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)-](/img/structure/B12452950.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B12452955.png)

